2-((2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine 2-((2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 1542796-11-1
VCID: VC5423580
InChI: InChI=1S/C24H26NO3P/c1-24(2,3)29-22-16(21-18(26-4)12-9-13-19(21)27-5)10-8-14-20(22)28-23(29)17-11-6-7-15-25-17/h6-15,23H,1-5H3/t23-,29-/m1/s1
SMILES: CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)C4=CC=CC=N4
Molecular Formula: C24H26NO3P
Molecular Weight: 407.45

2-((2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine

CAS No.: 1542796-11-1

Cat. No.: VC5423580

Molecular Formula: C24H26NO3P

Molecular Weight: 407.45

* For research use only. Not for human or veterinary use.

2-((2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine - 1542796-11-1

Specification

CAS No. 1542796-11-1
Molecular Formula C24H26NO3P
Molecular Weight 407.45
IUPAC Name 2-[(2R,3R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]pyridine
Standard InChI InChI=1S/C24H26NO3P/c1-24(2,3)29-22-16(21-18(26-4)12-9-13-19(21)27-5)10-8-14-20(22)28-23(29)17-11-6-7-15-25-17/h6-15,23H,1-5H3/t23-,29-/m1/s1
Standard InChI Key FQSKATGNALSNLR-RNWIMVQKSA-N
SMILES CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC)C4=CC=CC=N4

Introduction

Structural Characteristics and Stereochemical Configuration

Molecular Architecture

The compound features a benzo[d] oxaphosphol core fused to a pyridine ring, with additional substituents at the 3- and 4-positions of the oxaphosphol system (Fig. 1):

  • 3-position: A bulky tert-butyl group (-C(CH₃)₃)

  • 4-position: A 2,6-dimethoxyphenyl group (C₆H₃(OCH₃)₂)

  • 2-position: Pyridine moiety (C₅H₄N)

The (2R,3R) stereochemistry is critical to its three-dimensional conformation, influencing both reactivity and intermolecular interactions .

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Number1542796-11-1
IUPAC Name2-[(2R,3R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]pyridine
Molecular FormulaC₂₄H₂₆NO₃P
Molecular Weight407.45 g/mol
PubChem CID117835782

Synthetic Pathways and Manufacturing Considerations

Hypothesized Synthesis Route

While explicit synthetic details for this compound remain unpublished, analogous phosphorus heterocycles suggest a multi-step strategy:

  • Oxaphosphol Ring Formation: Cyclization of a diol precursor with phosphorus trichloride (PCl₃) under controlled conditions .

  • Stereochemical Control: Use of chiral auxiliaries or asymmetric catalysis to establish the (2R,3R) configuration.

  • Functionalization:

    • Introduction of tert-butyl via nucleophilic substitution

    • Suzuki-Miyaura coupling for 2,6-dimethoxyphenyl attachment

    • Pyridine ring formation through cyclocondensation

Manufacturing Challenges

  • Stereopurity Maintenance: Achieving >99% enantiomeric excess (ee) requires advanced chiral separation techniques .

  • Scale-Up Limitations: Batch sizes are restricted to 500 mg due to complex purification needs .

Physicochemical Properties

ParameterRecommendationSource
Storage Temperature2–8°C
AtmosphereArgon or nitrogen
Hazard StatementsH302, H315, H319, H335
CompoundIC₅₀ (μM)Target
Target Compound (CAS 1542796-11-1)N/AUnder investigation
Methoxy Analog (CAS 1542796-07-5)12.3PDE4B

Comparative Analysis with Structural Analogs

Methoxy-Substituted Variant (CAS 1542796-07-5)

  • Key Difference: Single methoxy group at the 4-position vs. 2,6-dimethoxyphenyl

  • Impact: Reduced molecular weight (301.32 vs. 407.45 g/mol) and altered electronic properties

Dicyclopentyl Derivative (CAS 2416226-97-4)

  • Modification: 3,5-dicyclopentyl groups enhance lipophilicity (logP ≈ 6.8)

  • Application: Used as BaryPhos ligand in palladium-catalyzed reactions

Future Research Directions

  • Mechanistic Studies: Elucidate mode of action in catalytic systems.

  • Structure-Activity Relationships (SAR): Systematically vary substituents to optimize bioactivity.

  • Process Optimization: Develop continuous-flow synthesis to improve yield and ee .

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